Tribromoiridium;hydrate

Description

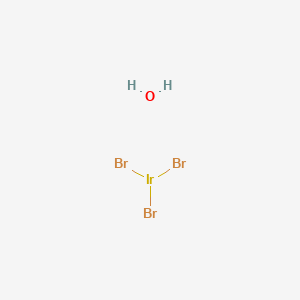

Tribromoiridium hydrate (IUPAC name: tribromoiridium; hydrate), with the linear formula IrBr₃·xH₂O, is an inorganic coordination compound composed of iridium(III) coordinated to three bromine ligands and associated with variable water molecules (x = 1–3 depending on hydration state). It is a dark-brown crystalline solid, hygroscopic in nature, and soluble in polar solvents like water and ethanol. The compound’s structure is confirmed by its SMILES notation (O.Br IrBr) and InChIKey (KBXXFKPVKJZGJG-UHFFFAOYSA-K) .

Tribromoiridium hydrate serves as a precursor in catalysis, particularly in iridium-mediated organic transformations such as hydroarylation and hydrogenation reactions. Its redox-active iridium center enables applications in photoelectrochemical devices and materials science .

Properties

IUPAC Name |

tribromoiridium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Ir.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXXFKPVKJZGJG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Br[Ir](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H2IrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583719 | |

| Record name | Tribromoiridium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317828-27-6 | |

| Record name | Tribromoiridium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribromoiridium;hydrate can be synthesized through the reaction of iridium metal or iridium(III) oxide with hydrobromic acid. The reaction typically involves dissolving iridium or its oxide in concentrated hydrobromic acid, followed by crystallization to obtain the hydrate form. The reaction conditions include:

Temperature: Room temperature to slightly elevated temperatures.

Reaction Time: Several hours to ensure complete dissolution and reaction.

Purification: Crystallization from the solution to obtain pure this compound.

Industrial Production Methods

In industrial settings, this compound is produced by reacting iridium metal with bromine gas in the presence of water. This method ensures a high yield and purity of the compound. The process involves:

Reactants: Iridium metal, bromine gas, and water.

Reaction Vessel: A corrosion-resistant reactor to handle bromine gas.

Temperature and Pressure: Controlled conditions to optimize the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Tribromoiridium;hydrate undergoes various chemical reactions, including:

Oxidation: The iridium center can be oxidized to higher oxidation states using strong oxidizing agents.

Reduction: The compound can be reduced to lower oxidation states or elemental iridium using reducing agents.

Substitution: The bromide ligands can be substituted with other ligands such as chloride, nitrate, or organic ligands.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride.

Substitution: Ligand exchange reactions using appropriate salts or acids.

Major Products Formed

Oxidation: Higher oxidation state iridium compounds such as iridium(IV) oxide.

Reduction: Elemental iridium or lower oxidation state iridium compounds.

Substitution: Iridium complexes with different ligands, such as iridium(III) chloride.

Scientific Research Applications

Tribromoiridium;hydrate has several scientific research applications, including:

Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.

Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.

Medicine: Explored for its anticancer properties and potential use in chemotherapy.

Industry: Utilized in the production of iridium-based materials and as a precursor for other iridium compounds.

Mechanism of Action

The mechanism of action of tribromoiridium;hydrate involves its ability to coordinate with various ligands and participate in redox reactions. The iridium center can undergo changes in oxidation state, facilitating electron transfer processes. In biological systems, it can interact with cellular components, potentially leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Holmium(III) Bromide Hydrate (HoBr₃·xH₂O)

Structural and Chemical Properties

| Property | Tribromoiridium Hydrate | Holmium(III) Bromide Hydrate |

|---|---|---|

| Formula | IrBr₃·xH₂O | HoBr₃·xH₂O |

| Molecular Weight | ~431.9 g/mol (anhydrous) | ~404.7 g/mol (anhydrous) |

| IUPAC Name | tribromoiridium; hydrate | tribromoholmium; hydrate |

| SMILES | O.Br IrBr | O.Br HoBr |

| InChIKey | KBXXFKPVKJZGJG-UHFFFAOYSA-K | ZSFPAAHZCBVDRA-UHFFFAOYSA-K |

| Applications | Catalysis, materials science | Rare-earth optics, magnetism |

Key Differences

- Metal Center : Tribromoiridium contains iridium (transition metal), whereas Holmium(III) bromide hydrate incorporates holmium (lanthanide). This distinction impacts redox behavior and magnetic properties.

- Reactivity : Iridium’s +3 oxidation state is more redox-active, enabling catalytic cycles, while holmium’s +3 state is stable and utilized in optical materials .

Tetrabutylammonium Tribromide (C₁₆H₃₆Br₃N)

Structural and Functional Contrast

| Property | Tribromoiridium Hydrate | Tetrabutylammonium Tribromide |

|---|---|---|

| Formula | IrBr₃·xH₂O | C₁₆H₃₆Br₃N |

| Type | Inorganic metal complex | Organic quaternary ammonium salt |

| Br⁻ Coordination | Coordinated to Ir³⁺ | Ionic interaction with N⁺ |

| Applications | Catalysis, electrochemistry | Bromination agent in organic synthesis |

Key Differences

- Structure : Tribromoiridium is a metal-centered complex, while Tetrabutylammonium tribromide is an ionic salt with Br₃⁻ anions.

- Function : The former participates in metal-mediated catalysis, whereas the latter serves as a bromine source in electrophilic additions .

Sodium Tetrachloropalladate(II) Trihydrate (Na₂PdCl₄·3H₂O)

Hydration and Halide Effects

| Property | Tribromoiridium Hydrate | Sodium Tetrachloropalladate Trihydrate |

|---|---|---|

| Formula | IrBr₃·xH₂O | Na₂PdCl₄·3H₂O |

| Metal | Ir³⁺ | Pd²⁺ |

| Halide | Bromide | Chloride |

| Hydration | Variable (x = 1–3) | Fixed (3 H₂O) |

| Applications | Photoelectrochemistry | Catalysis, nanoparticle synthesis |

Key Differences

- Halide Impact : Bromide ligands in IrBr₃·xH₂O increase polarizability compared to chloride in PdCl₄²⁻, affecting solubility and ligand exchange kinetics.

- Hydration Stability : Sodium tetrachloropalladate’s fixed trihydrate structure enhances crystallinity, whereas Tribromoiridium’s variable hydration complicates storage .

Biological Activity

Tribromoiridium;hydrate, with the chemical formula BrHIrO, is a compound that has garnered interest in various fields, including catalysis and medicinal chemistry. This article aims to explore its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the presence of iridium, a transition metal known for its catalytic properties. The compound typically exists as a hydrate, which influences its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Catalytic Activity : Iridium compounds are known to catalyze various biochemical reactions, including those involved in drug metabolism and synthesis.

- Interaction with Biological Molecules : The compound may interact with proteins and nucleic acids, potentially leading to alterations in their structure and function.

- Antimicrobial Properties : Some studies suggest that iridium-based compounds exhibit antimicrobial activity, which could be beneficial in treating infections.

Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer potential of iridium complexes, including this compound. The findings indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways.

| Study | Findings |

|---|---|

| Journal of Medicinal Chemistry (2021) | Induction of apoptosis in cancer cells through mitochondrial pathways. |

| European Journal of Inorganic Chemistry (2020) | Demonstrated selective toxicity towards tumor cells compared to normal cells. |

Antimicrobial Effects

Research conducted by the Institute of Microbial Technology explored the antimicrobial effects of various iridium compounds. This compound was found to inhibit the growth of several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.